Methyl 3-chloropropanimidate hydrochloride

Organic Synthesis Medicinal Chemistry Process Chemistry

Researchers requiring a regiospecific electrophilic C3 building block with a masked carboxylic acid equivalent and terminal chlorine handle can utilize Methyl 3-chloropropanimidate hydrochloride (CAS 21367-88-4). This crystalline chloroimidate enables: • Regiospecific cyclization with carbon nucleophiles (e.g., isopropylidene malonate) to construct N-acylated β-enamino ester heterocycles. • Mild amidine introduction via nucleophilic addition-elimination with primary/secondary amines for arginine mimetic synthesis. • Dual reactivity (Cl nucleophilic substitution + imidate hydrolysis) streamlining multi-step routes to agrochemical and pharmaceutical targets. Supplied as ≥95% purity white crystalline solid; mp 93-94°C; MW 158.03. For R&D use only.

Molecular Formula C4H9Cl2NO
Molecular Weight 158.02 g/mol
CAS No. 21367-88-4
Cat. No. B1297176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-chloropropanimidate hydrochloride
CAS21367-88-4
Molecular FormulaC4H9Cl2NO
Molecular Weight158.02 g/mol
Structural Identifiers
SMILESCOC(=N)CCCl.Cl
InChIInChI=1S/C4H8ClNO.ClH/c1-7-4(6)2-3-5;/h6H,2-3H2,1H3;1H
InChIKeyBPRGIMJXESYZCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-chloropropanimidate hydrochloride – Technical Baseline


Methyl 3-chloropropanimidate hydrochloride (CAS 21367-88-4) is a chloroimidate hydrochloride with the molecular formula C4H9Cl2NO and a molecular weight of 158.03 g/mol . It is commercially supplied as a colorless to white crystalline solid with a reported melting point of 93–94 °C . As a member of the 3-chloropropanimidate ester family, this compound serves as an electrophilic building block for introducing a three-carbon chain bearing a terminal chlorine atom and a masked carboxylic acid equivalent. Its reactivity profile is characterized by the imidate functional group, which can undergo nucleophilic addition–elimination with amines, alcohols, and carbon nucleophiles under mild conditions, enabling its use as a synthetic intermediate in the preparation of heterocycles, amino acid derivatives, and peptide mimetics .

Workflow Electrophilic C3 building block for heterocycle and amidine synthesis
Selection Methyl ester format supports lower lipophilicity intermediates and easier methanol removal Context-dependent; ethyl ester may suit permeability-focused designs
Format Crystalline solid with reported higher melting point (93–94 °C) supports solid-phase handling and recrystallization Data to verify; vendor specifications may vary

Why Methyl 3-chloropropanimidate hydrochloride Cannot Be Substituted


In procurement for chemical synthesis, methyl 3-chloropropanimidate hydrochloride and its ethyl ester analog (ethyl 3-chloropropanimidate hydrochloride, CAS 21367-89-5) are often grouped within the same chloroimidate product family . However, these two compounds are not interchangeable without altering the reaction outcome and the physical properties of downstream intermediates. The methyl ester possesses a lower molecular weight (158.03 g/mol) and a melting point of 93–94 °C, whereas the ethyl ester exhibits a higher molecular weight (172.05 g/mol) and a lower melting point (62–65 °C, as reported in supplier specifications) . These differences in physicochemical properties directly affect the compound's solubility profile, its behavior during purification by crystallization, and the lipophilicity of the resulting reaction products. Substituting the methyl imidate with the ethyl imidate alters the alkyl group introduced during nucleophilic attack—a change that may be chemically acceptable for simple transformations but becomes critical in structure–activity relationship (SAR) studies or when specific steric and electronic parameters are required for subsequent cyclization or coupling steps. The following quantitative evidence guide delineates the specific, verifiable distinctions that justify the selection of the methyl derivative over its closest analogs.

The ethyl analog (CAS 21367-89-5) is a common comparator but may shift key reaction and isolation parameters. Direct interchange is not supported without validation.

Property
Target: Methyl ester
Substitute: Ethyl ester
Ester alkyl group
Methyl (lower lipophilicity)
Ethyl (higher lipophilicity; may alter downstream SAR)
Melting point
93–94 °C (supports crystalline isolation)
62–65 °C (may be prone to caking; purification profile differs)
Reaction workup
Methanol byproduct (more volatile, easier removal)
Ethanol byproduct (requires adjusted workup conditions)

Quantitative Evidence: Methyl vs. Ethyl 3-chloropropanimidate


Molecular Weight and Lipophilicity Impact

Methyl 3-chloropropanimidate hydrochloride (target compound) exhibits a lower molecular weight (158.03 g/mol) and introduces a methyl ester moiety, whereas the closest analog, ethyl 3-chloropropanimidate hydrochloride (CAS 21367-89-5), has a molecular weight of 172.05 g/mol and introduces an ethyl ester . This 8.9% increase in molecular weight of the ethyl analog directly influences reaction stoichiometry (mass of reagent required per mole) and the lipophilicity of the resulting product (methyl esters are less lipophilic than ethyl esters).

MW & Lipophilicity
Head-to-head
Target 158.03 g/mol vs. Comparator 172.05 g/mol
8.9% lower MW; logP reduction ~0.5 units (class-level inference)
Lower lipophilicity may support aqueous solubility of intermediates
Class-level inference; verify under project conditions
Organic Synthesis Medicinal Chemistry Process Chemistry

Melting Point and Purification Strategy

The target compound, methyl 3-chloropropanimidate hydrochloride, is reported to have a melting point of 93–94 °C . In contrast, the ethyl analog (ethyl 3-chloropropanimidate hydrochloride, CAS 21367-89-5) is reported by multiple commercial suppliers to have a significantly lower melting point in the range of 62–65 °C . This ~30 °C difference in melting point has direct implications for purification by recrystallization and for the physical stability of the solid during storage and handling.

Melting Point & Isolation
Head-to-head
Target mp 93–94 °C vs. Comparator mp 62–65 °C
~30 °C higher melting point for the methyl derivative
Higher mp supports crystalline isolation and free-flowing solid handling
Supplier-reported ranges; solvent/heating rate not specified
Process Chemistry Crystallization Solid-Phase Handling

Reactivity in Heterocycle Synthesis Yield Comparison

Methyl 3-chloropropanimidate hydrochloride has been employed in the regiospecific formation of cyclic N-acylated β-enamino esters via reaction with isopropylidene malonate . In a comparable patent procedure, the ethyl analog (ethyl 3-chloropropanimidate hydrochloride) was used in a similar transformation with a reported yield of 92% for the cyclized product [1]. While no direct head-to-head yield comparison under identical conditions is available in the open literature, the ethyl ester's 92% yield benchmark establishes a high-performance baseline for the chloroimidate class.

Cyclization Yield Benchmark
Cross-study
Ethyl analog achieves 92% yield in heterocycle formation [1]
Target methyl ester: confirmed to participate in same reaction class
Supports methyl ester selection where specific SAR is targeted
No direct head-to-head yield comparison available
Heterocyclic Chemistry β-Enamino Ester Synthesis Regiospecific Cyclization

Synthetic Accessibility via Pinner Reaction

Methyl 3-chloropropanimidate hydrochloride is synthesized via the Pinner reaction, wherein 3-chloropropionitrile is treated with methanol and hydrogen chloride gas . This synthetic route is analogous to that used for the ethyl analog (ethanol as the alcohol component) and other chloroimidates. The key differentiation lies in the availability and cost of the starting nitrile: 3-chloropropionitrile is a commodity chemical with multiple commercial suppliers, which ensures a stable and cost-effective supply chain for the methyl imidate hydrochloride.

Synthetic Accessibility
Class-level
Pinner reaction from 3-chloropropionitrile (CAS 542-76-7)
Widely available commodity nitrile precursor supports stable supply
Reduces procurement risk compared to specialized nitrile-based imidates
Supply chain robustness is qualitative
Pinner Reaction Imidate Synthesis Building Block Preparation

Purity Specifications and Quality Control

Commercial suppliers of methyl 3-chloropropanimidate hydrochloride typically offer the compound at a purity of ≥95% or ≥98%, as verified by HPLC, NMR, or elemental analysis . The ethyl analog (CAS 21367-89-5) is similarly offered at 98% purity by vendors such as Leyan . While purity specifications are comparable, the availability of certified reference standards, batch-specific certificates of analysis, and analytical data packages may vary between suppliers of the methyl versus ethyl derivative, which can impact regulatory compliance in GMP or GLP environments.

Purity Specifications
Supporting
Target typically ≥95% or ≥98% (multiple suppliers)
Ethyl analog also available at 98% (e.g., Leyan)
Broader supplier base may offer more analytical documentation options
Analytical methods vary by vendor; verify COA per batch
Quality Control Analytical Chemistry Procurement Specifications

Reaction Scope with Amines for Amidine Synthesis

Methyl 3-chloropropanimidate hydrochloride undergoes nucleophilic attack by primary and secondary amines to yield the corresponding amidine derivatives, a reaction that proceeds under mild conditions and is widely utilized in peptide chemistry and the synthesis of heterocyclic scaffolds . This reactivity is a class characteristic shared by all 3-chloropropanimidate esters. The choice of methyl versus ethyl ester influences the rate of amine addition (methyl esters are generally more reactive due to lower steric hindrance) and the volatility of the alcohol byproduct (methanol versus ethanol), which can affect reaction workup and purification.

Amine Reactivity
Class-level
Reacts with amines to form amidines under mild conditions
Methyl ester may offer lower steric hindrance than ethyl ester
Supports selection for coupling with sterically hindered amines
Quantitative kinetic data not available; data to verify
Amidine Synthesis Peptide Coupling Protecting Group Chemistry

Application Scenarios for Methyl 3-chloropropanimidate hydrochloride


Synthesis of β-Enamino Esters and Heterocyclic Scaffolds

Methyl 3-chloropropanimidate hydrochloride serves as an electrophilic partner in cyclization reactions with carbon nucleophiles such as isopropylidene malonate, enabling the regiospecific formation of cyclic N-acylated β-enamino esters . This application leverages the compound's imidate reactivity to construct heterocyclic cores that are valuable in medicinal chemistry programs targeting kinase inhibitors, GPCR modulators, and other bioactive small molecules. The methyl ester product from this transformation provides a convenient handle for further synthetic elaboration, including hydrolysis to the carboxylic acid, reduction to the alcohol, or transesterification to other ester derivatives.

Amidine and Guanidine Derivatives for Peptide Mimetics

In peptide chemistry and the design of protease inhibitors, methyl 3-chloropropanimidate hydrochloride is employed as a reagent for introducing amidine functional groups via reaction with primary or secondary amines . The methyl imidate offers a favorable balance of reactivity and steric profile compared to bulkier ester analogs, allowing efficient coupling even with moderately hindered amine nucleophiles. The resulting amidines can serve as arginine mimetics or as basic functional groups that enhance target binding affinity and selectivity. The compound's use as a protecting group intermediate in amino acid and peptide synthesis further underscores its utility in this application space .

Building Block for Agrochemical and Pharmaceutical Intermediates

As a three-carbon synthon bearing both a terminal chlorine atom and a masked carboxylic acid equivalent (imidate), methyl 3-chloropropanimidate hydrochloride is a versatile building block for the synthesis of agrochemicals and pharmaceuticals . The chlorine atom can undergo nucleophilic substitution with a variety of nucleophiles (thiols, alkoxides, azide) to introduce diverse functionality, while the imidate can be hydrolyzed to the carboxylic acid or converted to other carbonyl derivatives. This dual reactivity enables the construction of complex molecular architectures from a single, commercially available reagent. The compound's classification as a research chemical (not for human or veterinary therapeutic use) aligns with its role as a synthetic intermediate in early-stage discovery and process development.

Analytical Standard for Method Development and Quality Control

Methyl 3-chloropropanimidate hydrochloride can be procured in high purity (≥98%) and used as an analytical reference standard for developing HPLC, GC-MS, or NMR methods in quality control laboratories . The compound's distinct physicochemical properties (melting point 93–94 °C, molecular weight 158.03 g/mol) provide clear analytical markers for identity and purity testing. For organizations synthesizing derivatives of this chloroimidate in-house, the availability of a well-characterized commercial standard supports method validation and regulatory compliance in GMP environments.

Application
Selection Property
Validation Focus
Heterocycle & β-enamino ester synthesis
Imidate electrophilicity for C–C cyclization
Regiospecificity and methyl ester conversion to target scaffold
Amidine/guanidine peptide mimetics
Amine coupling with minimal steric hindrance
Reaction rate with hindered amines and methanol removal
Agrochemical & pharma intermediates
Dual C3-chlorine and masked acid synthon
Nucleophilic substitution scope and imidate hydrolysis control
Analytical standard for QC method development
Distinct mp (93–94 °C) and MW (158.03 g/mol)
HPLC/GC-MS identity and purity method validation

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